

# Application Notes and Protocols for the DM21 Functional Code

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## Compound of Interest

Compound Name: DM21

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These notes provide detailed procedures for obtaining, installing, and utilizing the **DM21** functional code, a machine-learned density functional approximation developed by DeepMind. **DM21** offers a novel approach to Density Functional Theory (DFT) calculations, aiming to overcome limitations of traditional functionals, particularly in systems with fractional electron character.<sup>[1]</sup>

## Introduction to DM21

**DM21** is a neural network model that maps electron density to chemical interaction energy, a core component of DFT.<sup>[1]</sup> It was trained on a dataset of 1161 examples, including systems with fractional charges and spins, to address systemic problems in previous functional approximations.<sup>[1][2]</sup> This allows for a more accurate description of a broad class of chemical reactions.<sup>[2]</sup> The code for **DM21** is open-sourced and available as an extension to the PySCF quantum chemistry simulation framework.<sup>[1][3]</sup>

## Quantitative Performance Data

**DM21** has been evaluated on several benchmark datasets and has shown state-of-the-art performance, outperforming many traditional functionals.<sup>[1]</sup> The following tables summarize the mean absolute errors (MAE) in kcal/mol for various benchmarks.

Table 1: Performance on General Benchmark Sets<sup>[4]</sup>

Functional	BBB (MAE)	GMTKN55 (MAE)	QM9 (MAE)
DM21	< 5	1.5	Not specified
SCAN	Not specified	3.6	Not specified
Best Hybrid	Not specified	> 1.5	Not specified

Table 2: Performance on Transition Metal Chemistry (TMC117 Dataset)[5][6]

Method	Median Absolute Error (kcal/mol)
B3LYP@B3LYP (self-consistent)	3.0
DM21@B3LYP	2.3
DM21@DM21 (self-consistent)	2.6

Note: "A@B" denotes an evaluation of functional A on the electron density computed by functional B.

## Experimental Protocols

### Obtaining the DM21 Functional Code

The **DM21** functional code is available on the DeepMind research GitHub repository.

#### Protocol 1: Cloning the Repository

- Prerequisite: Ensure you have Git installed on your system.
- Open a terminal or command prompt.
- Execute the following command to clone the repository:
- The **DM21** code is located in the `density_functional_approximation_dm21` subdirectory.

## Installation and Configuration

**DM21** is designed to be used with the PySCF quantum chemistry package.

## Protocol 2: Setting up the Environment and Installation

- Prerequisite: A working Python environment (e.g., Conda) is required.
- Install PySCF: If not already installed, install PySCF using pip:
- Install **DM21** dependencies: Navigate to the `density_functional_approximation_dm21` directory and install the required packages:
- Add **DM21** to Python path: To make the **DM21** modules importable, add the `density_functional_approximation_dm21` directory to your PYTHONPATH environment variable. Alternatively, you can add the following to your Python script:

## Running a Calculation with DM21

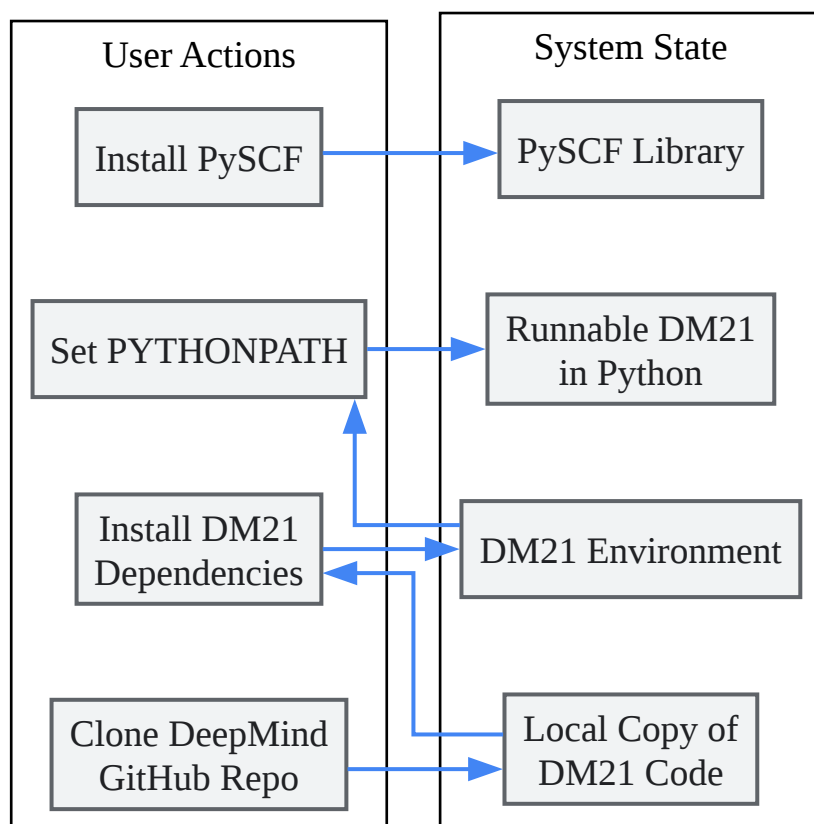
The following protocol outlines a basic self-consistent field (SCF) calculation on a methane molecule using **DM21** within PySCF.

### Protocol 3: Example SCF Calculation

- Create a Python script (e.g., `run_dm21.py`).
- Import the necessary libraries from PySCF and **DM21**.
- Define the molecule's geometry.
- Initialize the **DM21** functional.
- Run the SCF calculation.

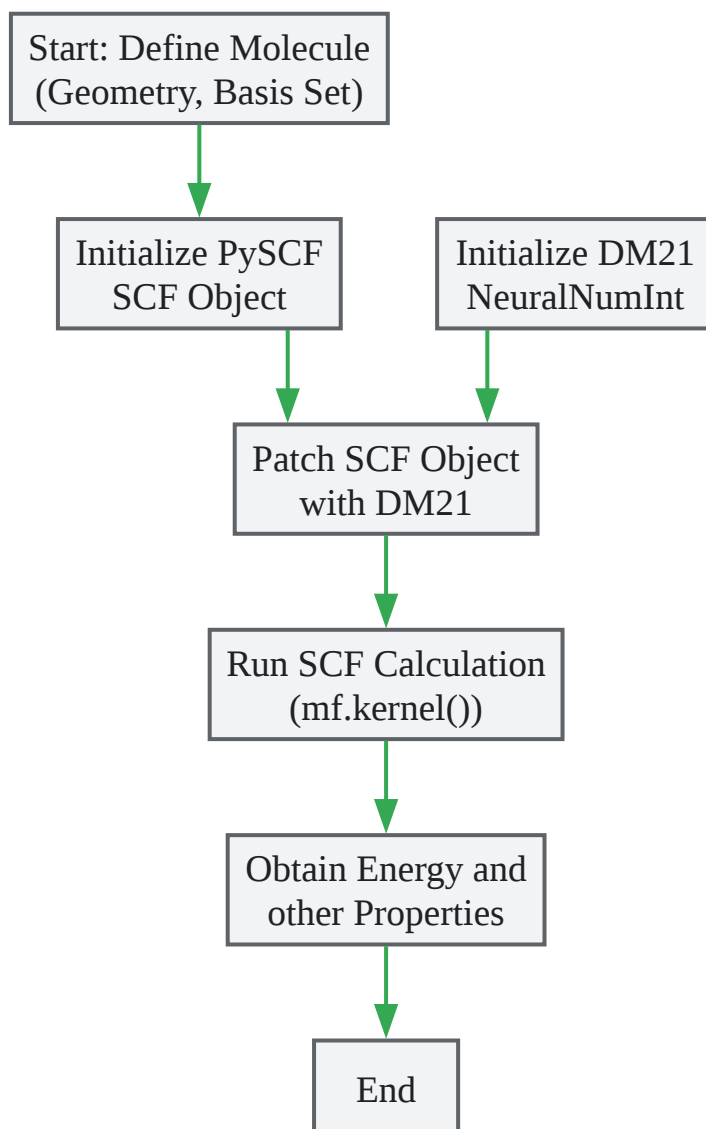
## Computational Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships in using the **DM21** functional.



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Installation and setup workflow for the **DM21** functional.



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Workflow for performing a quantum chemistry calculation with **DM21**.

## Limitations and Considerations

While **DM21** shows great promise, researchers should be aware of its current limitations:

- **Computational Cost:** **DM21** calculations are significantly more computationally expensive than traditional DFT functionals.<sup>[5]</sup> For instance, a single SCF iteration for n-decane can take several hours on multiple CPU cores.<sup>[5]</sup>

- Transition Metal Chemistry: **DM21** can struggle with self-consistent field (SCF) convergence for transition metal-containing molecules, which may limit its practical applicability in this area.[5][6] However, evaluating the **DM21** functional on densities obtained from other functionals like B3LYP can still yield improved accuracy.[5][6]
- Geometry Optimization: The numerical noise from the neural network can affect the calculation of nuclear gradients, which is crucial for geometry optimization.[7][8] This may require careful adjustment of numerical differentiation steps.[7][8] Studies have shown that for geometry optimization, **DM21** does not currently outperform analytical functionals in terms of accuracy and is slower.[7][9]
- Periodic Systems: The current implementation has limitations for periodic systems and is primarily suited for molecular calculations.[10]

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